molecular formula C12H15N3O B017094 5-Amino-N-acetyltryptamine CAS No. 393835-65-9

5-Amino-N-acetyltryptamine

Cat. No. B017094
CAS RN: 393835-65-9
M. Wt: 217.27 g/mol
InChI Key: SHBKRHCDWOOOIB-UHFFFAOYSA-N
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Description

5-Amino-N-acetyltryptamine is a compound with the molecular formula C12H15N3O . It is also known by other names such as N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide . It is related to N-acetyltryptamine, an organic compound that is a partial agonist for the melatonin receptors .


Synthesis Analysis

The synthesis of N-acetyltryptamine involves the decarboxylation of tryptophan to tryptamine by a broadly distributed aromatic amino acid decarboxylase (DDC). The next step in the conversion is N-acetylation . Some tryptamines are also chemically synthesized, with several DMT analogs, such as alpha-methyltryptamine (α-MT) and 5-methoxy-diisopropyltryptamine (5-MeO-DiPT), currently popular .


Molecular Structure Analysis

The molecular weight of 5-Amino-N-acetyltryptamine is 217.27 g/mol . The IUPAC name is N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide . The InChI is InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-N-acetyltryptamine include a molecular weight of 217.27 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The exact mass is 217.121512110 g/mol .

Scientific Research Applications

Neurotrophic Factor

Melatonin, N -acetyl-5-hydroxytryptamine, is a hormone that synchronizes the internal environment with the photoperiod . It contributes to neuronal survival, proliferation, and differentiation, such as dendritogenesis and axogenesis . Its processes are similar to those caused by Nerve Growth Factor, Brain-Derived Neurotrophic Factor, Neurotrophin-3, and Neurotrophin-4/5 . This indolamine also has apoptotic and anti-inflammatory actions in specific brain regions akin to those exerted by neurotrophic factors .

Regulation of Waking-Sleep Rhythm

One of the most studied functions of melatonin is the regulation of the waking-sleep rhythm . It is synthesized in the pineal gland and greatly depends on the endogenous circadian clock located in the suprachiasmatic nucleus and the retina’s exposure to different light intensities .

Body Temperature Regulation

Melatonin also plays a significant role in the regulation of body temperature .

Modulation of Immune System

Melatonin has pleiotropic actions, which affect the modulation of the immune system .

Cardiovascular System

Melatonin also affects the cardiovascular system .

Neuroprotection

Melatonin achieves neuroprotection by scavenging free radicals .

Dietary Supplement

Melatonin (N-acetyl-5-methoxytryptamine) is widely used around the world as a dietary supplement . It is used as a sleep aid supplement, a mild tranquilizer, a generalist antioxidant, and an anticancer and anti-aging component, among others .

Alternative to Synthetic Melatonin

Melatonin from microorganisms, algae, and plants is being considered as possible alternatives to synthetic melatonin . The pros and cons of obtaining melatonin from these sources are being analyzed, as well as the advantages of natural melatonin, avoiding unwanted chemical by-products from the chemical synthesis of melatonin .

properties

IUPAC Name

N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBKRHCDWOOOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627804
Record name N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-acetyltryptamine

CAS RN

393835-65-9
Record name N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Example 2 (0.05 mmol) is taken into ethanol (3 mL) and hydrogenated 6 h at 3 atmospheres of H2 pressure over a catalytic amount of 10% Pd/C. The catalyst is removed by filtration through Celite and the solvent removed in vacuo, affording the title compound. This product is somewhat air sensitive and is used immediately for subsequent reactions.
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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